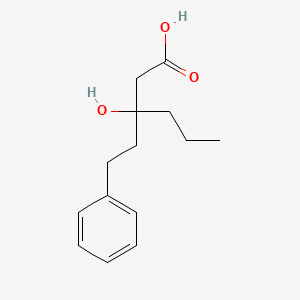
3-Hydroxy-3-(2-phenylethyl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-(2-phenylethyl)hexanoic acid is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Table 1: Synthesis Methods Overview
Pharmacological Applications
This compound serves primarily as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting viral infections such as HIV. Its (R)-isomer has been identified as a precursor in the development of protease inhibitors that are effective against HIV strains .
Case Study: Anti-HIV Agents
Research has shown that derivatives of this compound can be transformed into potent anti-AIDS compounds. For instance, one study detailed a synthetic pathway leading to a protease inhibitor known to be effective against both HIV-1 and HIV-2 . The process involves multiple steps, including the formation of keto-esters and subsequent transformations to yield the final pharmacologically active compound.
Toxicological Studies
Safety assessments have been conducted on related compounds, providing insights into potential toxicity profiles for this compound. A study involving repeated-dose toxicity in rodents indicated that certain derivatives exhibited no observed adverse effect levels (NOAEL) at doses up to 500 mg/kg/day, suggesting a favorable safety profile for further development .
Table 2: Toxicology Findings Overview
Propiedades
Fórmula molecular |
C14H20O3 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
3-hydroxy-3-(2-phenylethyl)hexanoic acid |
InChI |
InChI=1S/C14H20O3/c1-2-9-14(17,11-13(15)16)10-8-12-6-4-3-5-7-12/h3-7,17H,2,8-11H2,1H3,(H,15,16) |
Clave InChI |
QUCVMTKZXVHNNT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC1=CC=CC=C1)(CC(=O)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













